7-chloro-2-imino-4aH-quinazolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloro-2-imino-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3,5H,(H2,10,12,13) |
InChI Key |
HNSBCZQQIDIRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=N)NC(=O)C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 2 Imino 4ah Quinazolin 4 One and Its Analogues
Classical Synthetic Approaches to the 7-chloro-2-imino-4aH-quinazolin-4-one Core
Traditional methods for constructing the quinazolinone ring system have long been the foundation of its synthesis. These approaches typically involve the stepwise or one-pot condensation of readily available precursors.
Cyclocondensation Reactions Utilizing Relevant Precursors
Cyclocondensation reactions are a cornerstone of quinazolinone synthesis, involving the formation of the heterocyclic ring through the reaction of two or more functional groups with the elimination of a small molecule, such as water or ammonia (B1221849). The most common precursors are derivatives of anthranilic acid.
A primary route involves the reaction of a substituted 2-aminobenzamide (B116534) or 2-aminobenzonitrile (B23959) with a reagent that provides the C2 carbon and the associated imino or oxo group. For instance, the condensation of 2-aminobenzamides with aldehydes is a well-established method for generating dihydroquinazolinones, which can then be oxidized to the aromatic quinazolinone. mdpi.com A direct approach to the 2-imino-quinazolinone core can be envisioned through the cyclization of N-(2-cyanophenyl)cyanamide derivatives or the reaction of 2-aminobenzonitriles with cyanamide (B42294) or its synthetic equivalents. Another classical approach, the Niementowski quinazoline (B50416) synthesis, involves the thermal condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. frontiersin.org While traditionally requiring high temperatures and long reaction times, this method remains a fundamental strategy.
For example, the synthesis of a related compound, 7-chloro-2-methyl-4H-benzo[d] mdpi.comnih.gov-oxazin-4-one, involves the condensation of a substituted methyl-2-aminobenzoate with acetic anhydride, which upon reaction with hydrazine (B178648) hydrate, can yield a 3-amino-quinazolinone derivative. gsconlinepress.comgsconlinepress.com This highlights the versatility of using substituted anthranilates as starting materials for building the core quinazolinone structure.
Table 1: Examples of Precursors in Cyclocondensation Reactions
| Starting Material 1 | Starting Material 2 | Product Type | Reference |
|---|---|---|---|
| Anthranilic Acid | Formamide | Quinazolin-4-one | generis-publishing.com |
| 2-Aminobenzamide | Aldehydes | Dihydroquinazolinone | mdpi.com |
| 2-Aminobenzonitrile | Acyl Chlorides | 4(3H)-Quinazolinone | arkat-usa.org |
| Substituted 2-Aminobenzoate | Acetic Anhydride | Benzoxazinone (Intermediate) | gsconlinepress.com |
Multi-component Reaction (MCR) Strategies for Quinazolinone Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. nih.gov These strategies are particularly powerful for constructing complex heterocyclic scaffolds like quinazolinones.
One prominent MCR is the Ugi four-component reaction (Ugi-4CR). A novel approach utilizes cyanamide as the amine component in an Ugi reaction, followed by a radical cyclization to construct polycyclic quinazolinones. nih.govacs.org This strategy is noteworthy for its direct incorporation of the nitrogenous component required for the imino functionality. The typical components for such a reaction include an ortho-halo or ortho-formyl benzoic acid, an isocyanide, an aldehyde or ketone, and an amine source like ammonia or cyanamide. nih.gov
Another MCR approach involves the one-pot, three-component reaction of isatoic anhydride, an aldehyde, and a nitrogen source like urea (B33335) or an amine, often catalyzed by an acid. For example, sulfonic acid-functionalized mesoporous silica (B1680970) has been used as a catalyst for the reaction between aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions to produce quinazolinone derivatives.
Table 2: Representative Multi-component Reaction for Quinazolinone Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Ugi-4CR / Radical Cyclization | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Cyanamide | TFE, then AIBN/Bu3SnH | Polycyclic Quinazolinone | nih.govacs.org |
| Three-Component Reaction | Isatoic Anhydride, Aromatic Aldehyde, Urea | SBA-Pr-SO3H, Solvent-free | Dihydroquinazolinone | |
| Three-Component Reaction | 2-Azidobenzaldehyde, Anthranilamide, Terminal Alkyne | CuI, Et3N, DMSO | 1,2,3-Triazolyl-quinazolinone | mdpi.com |
Advanced and Modern Synthetic Protocols for this compound Derivatives
To overcome the limitations of classical methods, such as harsh conditions and limited substrate scope, modern synthetic protocols have been developed. These advanced techniques often employ catalysis and alternative energy sources to facilitate the synthesis of quinazolinones with greater efficiency and control.
Catalytic Methodologies in Quinazolinone Synthesis (e.g., Metal-Catalyzed, Organocatalysis)
Catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolinones are no exception. Both transition-metal catalysis and organocatalysis offer powerful tools for their construction. rsc.org
Metal-Catalyzed Synthesis: Transition metals such as palladium (Pd), copper (Cu), iron (Fe), and manganese (Mn) are widely used to catalyze the formation of the quinazolinone ring. mdpi.comnih.gov These methods often proceed via mechanisms like C-H bond activation, cross-coupling reactions, and carbonylative cyclizations.
Palladium: Palladium catalysts are effective in three-component reactions involving 2-aminobenzamides, aryl halides, and an isocyanide. rsc.org Palladium-catalyzed carbonylation reactions have also been developed, where carbon monoxide is incorporated to form the C4-carbonyl group of the quinazolinone. researchgate.net
Copper: Copper catalysis is employed in reactions such as the coupling of 2-halobenzamides with nitriles, followed by an intramolecular SNAr reaction to yield quinazolin-4(3H)-ones. organic-chemistry.org Copper-catalyzed three-component reactions of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes have also been reported. mdpi.com
Iron and Manganese: Being earth-abundant and less toxic, iron and manganese catalysts are attractive for green chemistry applications. Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides provides an atom-economical route to quinazolines. researchgate.net Similarly, manganese pincer complexes have been used to catalyze the reaction of 2-aminobenzyl alcohols with benzonitriles. nih.gov
Organocatalysis: Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze reactions, represents a major advance in synthetic chemistry. youtube.com In the context of quinazolinone synthesis, organocatalysts like L-proline can facilitate key bond-forming reactions. The mechanism often involves the formation of enamine or iminium ion intermediates. youtube.comyoutube.com This approach allows for the enantioselective synthesis of chiral building blocks that can be further elaborated into complex quinazolinone derivatives.
Microwave-Assisted Organic Synthesis (MAOS) for Expedited Reactions
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of quinazolinone derivatives.
For instance, an iron-catalyzed C-N coupling reaction between 2-halobenzoic acids and amidines has been performed under microwave irradiation. sci-hub.catrsc.org This method, which can be conducted in environmentally benign solvents like water, reduces reaction times from many hours to as little as 30 minutes. sci-hub.catrsc.org The Niementowski quinazoline synthesis, which traditionally requires harsh conditions, has also been significantly improved using microwave irradiation, shortening reaction times and increasing yields. frontiersin.org A one-pot, three-step synthesis of quinazolin-4-one analogues was accelerated using a microwave reactor at each step, including acylation, cyclization, and final amine addition, with each heating step lasting only 5-15 minutes. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Iron-Catalyzed C-N Coupling | Hours | 30 min | Significant rate acceleration | sci-hub.catrsc.org |
| One-Pot Quinazolin-4-one Synthesis | Hours | 5-15 min per step | Enables rapid parallel synthesis | nih.gov |
| Niementowski Quinazoline Synthesis | Hours at high temp | Minutes | Higher yields, shorter times | frontiersin.org |
Ultrasound-Promoted Chemical Transformations
The use of ultrasound irradiation to promote chemical reactions, known as sonochemistry, provides another alternative energy source for efficient synthesis. The physical phenomenon responsible for sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.
This technique has been effectively applied to the synthesis of quinazolinones. An environmentally friendly Bischler cyclization to access a library of quinazoline derivatives was developed using ultrasound promotion. nih.gov In another example, a three-component reaction of 2-aminobenzonitrile, benzaldehydes, and an ammonia source was carried out under ultrasound irradiation using citric acid as a natural and efficient catalyst, leading to high yields in short reaction times at room temperature. benthamdirect.comeurekaselect.com Ytterbium triflate (Yb(OTf)₃) has been used as a catalyst for a Niementowski-like reaction between 2-aminobenzonitriles and acyl chlorides, where ultrasound-assisted synthesis provided better yields than the corresponding microwave-assisted process. arkat-usa.org
Table 4: Examples of Ultrasound-Promoted Quinazolinone Synthesis
| Precursors | Catalyst/Conditions | Key Advantage | Reference |
|---|---|---|---|
| 2-Aminobenzonitrile, Acyl Chlorides | Yb(OTf)₃, Ultrasound (45 min) | Better yields than microwave | arkat-usa.org |
| 2-Aminobenzonitrile, Benzaldehydes, Glycine | Citric Acid, Ultrasound, RT | Green, high efficiency, short time | benthamdirect.comeurekaselect.com |
| Anthranilic Acid, Carboxylic Acid, Aniline | Ionic Liquid, Ultrasound | High yields, solvent-free | researchgate.net |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of the this compound core structure and its analogues involves a multi-faceted approach. This includes the use of alternative reaction media, the development of sustainable catalysts, and the optimization of reaction pathways to ensure maximum efficiency and minimal waste generation. These strategies collectively contribute to a more sustainable chemical industry. nih.gov
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. Consequently, significant research has been directed towards developing solvent-free reaction conditions or employing environmentally benign solvents like water for the synthesis of quinazolinone derivatives. nih.govresearchgate.net
Solvent-free, or "solid-state," reactions often utilize thermal energy or microwave irradiation to drive the chemical transformation. tandfonline.com For instance, heating a mixture of reactants without any solvent can generate quinazolinone products in high yields, simplifying the work-up procedure as the product can often be isolated directly. tandfonline.com Ultrasonic irradiation is another energy-efficient, solvent-free method that has been successfully applied to produce quinazoline derivatives, offering advantages such as higher yields and shorter reaction times. nih.gov
Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. nih.gov "On-water" synthesis, where insoluble reactants are mixed in an aqueous suspension, has proven effective for certain quinazolinone syntheses. researchgate.net Furthermore, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are emerging as green alternatives for synthesizing 2-methyl-3-substituted-quinazolin-4(3H)-ones. researchgate.net These methods not only reduce environmental impact but can also enhance reaction rates and selectivity. nih.govnih.gov
Table 1: Comparison of Green Solvents and Solvent-Free Conditions in Quinazolinone Synthesis
| Method/Solvent | Starting Materials (Analogues) | Conditions | Yield | Reference |
| Solvent-Free | 2-(N-alkylamino)benzoic acids, triethyl orthoformate, ammonium (B1175870) acetate | Heating | 73-99% | tandfonline.com |
| Solvent-Free (Ultrasonic) | Anthranilic acid, acetic anhydride, primary amines | Ultrasonic Irradiation | High | nih.gov |
| Supercritical CO₂ | 2-Aminobenzonitriles, CO₂ | Catalytic base (DBU) | Up to 97% | capes.gov.br |
| Water | 2-Aminobenzamides, α-keto acids | Catalyst-free | Good | organic-chemistry.org |
| Deep Eutectic Solvent (Choline Chloride:Urea) | Benzoxazinone, amines | Heating | - | researchgate.net |
| Eucalyptol (Biomass-derived) | 2-aminobenzonitrile, phenylisothiocyanates | Heating | Good | nih.govresearchgate.net |
The move away from stoichiometric reagents towards catalytic systems is a cornerstone of green synthesis. In the context of quinazolinones, research has focused on replacing expensive and toxic heavy metal catalysts with systems that are more sustainable, efficient, and reusable.
Sustainable catalytic systems for quinazolinone synthesis include:
Earth-Abundant Metal Catalysts: Catalysts based on iron, manganese, and cobalt are gaining traction as they are less toxic and more economical than noble metals like palladium or ruthenium. nih.govacs.orgacs.org For example, a manganese pincer complex has been used for the sustainable synthesis of quinazolines through a dehydrogenative coupling reaction. acs.org Similarly, cobalt nanoparticles anchored on carbon have shown excellent activity for quinazolinone synthesis under additive-free conditions. acs.org
Heterogeneous and Recyclable Catalysts: To simplify product purification and reduce waste, heterogeneous catalysts are highly desirable. Magnetic nanoparticles coated with a catalytic species, such as palladium or copper, have been developed for quinazolinone synthesis. nih.govfrontiersin.org These catalysts can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity, enhancing cost-effectiveness and sustainability. frontiersin.org
Photocatalysts: Visible-light-driven photocatalysis offers a green and energy-efficient synthetic route. Systems using curcumin-sensitized titanium dioxide (TiO₂) nanoparticles have been employed for the one-pot, three-component synthesis of quinazoline derivatives. mdpi.com This method takes advantage of abundant solar energy and operates under mild, eco-friendly conditions. mdpi.com
Table 2: Examples of Sustainable Catalysts in Quinazolinone Synthesis
| Catalyst System | Type | Reaction | Key Advantages | Reference |
| Magnetic Pd Nanoparticles | Heterogeneous | Multicomponent Reaction | High yields (82-98%), reusable (>5 cycles), eco-friendly solvent (PEG/water). frontiersin.org | frontiersin.org |
| Co@NSC-1 | Heterogeneous | Tandem Hydrogen-Transfer | Uses earth-abundant metal, additive-free conditions. acs.org | acs.org |
| Manganese Pincer Complex | Homogeneous | Dehydrogenative Coupling | Uses earth-abundant metal, high atom-economy. acs.org | acs.org |
| Curcumin-sensitized TiO₂ | Photocatalyst | One-Pot Multicomponent | Uses visible light, natural dye, excellent reusability. mdpi.com | mdpi.com |
| Fe₃O₄@Sap/Cu(II) | Heterogeneous | Cyclocondensation | Reusable (6+ times), shorter reaction times, performed in water. nih.gov | nih.gov |
Atom economy is a fundamental concept in green chemistry that measures how efficiently atoms from the starting materials are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant stoichiometric byproducts, like substitutions and eliminations. nih.gov
To maximize atom economy in the synthesis of the quinazolinone scaffold, researchers have increasingly turned to multicomponent reactions (MCRs) and tandem or domino reactions.
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. nih.gov The synthesis of quinazolinones from an aryl iodide, a carbonyl source, and 2-aminobenzamide using a magnetic palladium catalyst is an example of an MCR with exceptional atom economy. frontiersin.org
Tandem/Domino Reactions: These processes involve a sequence of intramolecular or intermolecular transformations that occur in one pot without isolating intermediates. An iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction to form quinazolines is a powerful tool for sustainable synthesis as it avoids the need for pre-functionalized substrates or external oxidants, leading to high atom efficiency. nih.govorganic-chemistry.org
Chemical Reactivity and Derivatization Strategies of 7 Chloro 2 Imino 4ah Quinazolin 4 One
Nucleophilic and Electrophilic Reactivity Profiles at Key Positions of the Quinazolinone Ring System
The reactivity of the 7-chloro-2-imino-4aH-quinazolin-4-one ring system is governed by the interplay of its constituent atoms and functional groups. The electron-withdrawing nature of the chloro group at the C7 position, the carbonyl group at C4, and the imino group at C2, along with the nitrogen atoms within the heterocyclic ring, create distinct regions of electrophilicity and nucleophilicity.
Electrophilic Sites: The carbon atoms at positions 2 and 4 are significant electrophilic centers. The C4-carbonyl carbon is highly susceptible to nucleophilic attack due to the polarization of the C=O bond. Similarly, the C2 carbon, part of the imino group, is also electrophilic and can be a target for nucleophiles. The aromatic ring, influenced by the deactivating chloro group, is generally less reactive towards electrophilic substitution.
Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atoms. The exocyclic imino nitrogen and the N1 and N3 atoms of the quinazoline (B50416) ring possess lone pairs of electrons, making them susceptible to electrophilic attack. The exocyclic imino group, in particular, can be readily protonated or alkylated.
A study on the synthesis of 2,4-diaminoquinazoline derivatives demonstrated that the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack consistently occurs regioselectively at the 4-position. gsconlinepress.com This high reactivity at C4 suggests that in this compound, the C4-carbonyl group would be a prime site for nucleophilic addition.
| Position | Reactivity Profile | Influencing Factors | Potential Reactions |
| C2 | Electrophilic | Imino group | Nucleophilic addition |
| N (imino) | Nucleophilic | Lone pair | Alkylation, Acylation |
| N1 | Nucleophilic | Lone pair | Alkylation, Acylation |
| N3 | Nucleophilic | Lone pair | Alkylation, Acylation |
| C4 | Electrophilic | Carbonyl group | Nucleophilic addition |
| C7 | Electrophilic | Chloro substituent | Nucleophilic aromatic substitution |
Functional Group Interconversions on the this compound Scaffold
The functional groups present on the this compound scaffold, namely the chloro, imino, and keto groups, are amenable to a variety of interconversions, providing pathways to a wide range of derivatives.
Imino Group Transformations: The exocyclic imino group can undergo hydrolysis to yield the corresponding 2-amino-7-chloroquinazolin-4(3H)-one. It can also be a key site for derivatization. For instance, reaction with aldehydes or ketones can lead to the formation of Schiff bases, further expanding the molecular complexity. researchgate.net
Keto Group Transformations: The carbonyl group at C4 can be reduced to a hydroxyl group, yielding a chiral center and the potential for further stereoselective reactions. Thionation of the carbonyl group, for instance using Lawesson's reagent, would produce the corresponding 4-thioxo derivative, which can serve as a handle for further functionalization.
Chloro Group Displacement: The chlorine atom at the C7 position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, including amino, alkoxy, and thioether groups, significantly diversifying the chemical space around the quinazolinone core. The reactivity of chloroquinolines in SNAr reactions is well-documented, with the C4 position generally being more reactive than the C2 position. researchgate.net While the target molecule has a chloro group at C7, its reactivity would be influenced by the electronic effects of the other functional groups.
| Functional Group | Reagent/Condition | Product Functional Group |
| 2-Imino | H3O+ | 2-Amino |
| 2-Imino | R-CHO | Schiff Base |
| 4-Keto | NaBH4 | 4-Hydroxy |
| 4-Keto | Lawesson's Reagent | 4-Thioxo |
| 7-Chloro | R-NH2, heat | 7-Amino |
| 7-Chloro | R-OH, base | 7-Alkoxy |
| 7-Chloro | R-SH, base | 7-Thioether |
Regioselective Modifications and Selective Substitutions of the Core Structure
Regioselectivity is a critical aspect of the derivatization of the this compound scaffold. The distinct reactivity of the different positions on the quinazolinone ring allows for controlled modifications.
Substitution at N3: Alkylation or acylation can often be directed to the N3 position. For example, the synthesis of 3-substituted quinazolin-4(3H)-ones is a common strategy. durham.ac.uk
Substitution at C4: As previously mentioned, the C4 position is a hot spot for nucleophilic attack. Reactions with amines, for instance, can lead to the formation of 4-aminoquinazoline derivatives. DFT calculations on 2,4-dichloroquinazoline have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov This inherent reactivity is expected to be preserved in the this compound system.
Substitution at C7: The nucleophilic substitution of the chlorine at C7 offers a route to a variety of 7-substituted quinazolinones. The success of this substitution depends on the nature of the nucleophile and the reaction conditions. The presence of electron-withdrawing groups on the nucleophile can influence the outcome of the reaction. gsconlinepress.com
A study on the synthesis of octahydro gsconlinepress.comdurham.ac.uknih.govtriazolo[4,3-a]quinazolin-5-ones from 2-thioxopyrimidin-4-ones and hydrazonoyl chlorides demonstrated the importance of electronic factors in controlling the regioselectivity of the reaction. This highlights the potential for achieving regioselective modifications on the this compound scaffold by carefully choosing the reagents and reaction conditions.
Formation of Hybrid Molecular Architectures Incorporating the this compound Moiety
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold is an excellent platform for the construction of such hybrid molecules.
The reactive sites on the quinazolinone ring, particularly the exocyclic imino group, the N3 position, and the C7-chloro group, can be used as anchor points to link other bioactive moieties. For instance, the imino group can be derivatized to incorporate other heterocyclic rings. The synthesis of novel quinazolin-2,4-dione analogs bearing various N-heterocyclic moieties has been reported, showcasing the versatility of the quinazolinone core in creating hybrid structures. researchgate.net
Similarly, the C7-chloro group can be displaced by a nucleophile that is part of another bioactive molecule, creating a direct link between the two pharmacophores. The synthesis of 7-chloroquinoline (B30040) derivatives through reactions with various electrophiles has been demonstrated, indicating the feasibility of such coupling reactions. nih.gov
| Hybrid Strategy | Linkage Point on Quinazolinone | Example of Linked Moiety |
| Schiff Base Formation | 2-Imino group | Aromatic aldehydes |
| N-Alkylation/Acylation | N3-position | Other heterocyclic rings |
| Nucleophilic Substitution | C7-position | Amino-containing pharmacophores |
Exploration of Tautomerism and Isomerism in the Context of this compound Reactivity
Tautomerism is a key feature of the 2-imino-4-oxoquinazoline system, which can exist in equilibrium between the imino and amino forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.
The 2-imino-4aH-quinazolin-4-one can exist in tautomeric equilibrium with 2-amino-quinazolin-4-ol. This amino-imino tautomerism can significantly impact the reactivity of the molecule. For example, the amino tautomer would exhibit different nucleophilic and electrophilic properties compared to the imino form. The amino group would be a stronger nucleophile than the imino group, while the aromaticity of the pyrimidine (B1678525) ring would be altered.
Studies on the amino-imino tautomerism of similar heterocyclic systems, such as adenine, have shown that the tautomeric equilibrium can be influenced by the environment, including the presence of metal ions and water molecules. Density functional theory (DFT) calculations have been used to predict the relative stabilities of tautomers in different environments. In the case of this compound, the electron-withdrawing chloro group at C7 could influence the position of the tautomeric equilibrium.
The reactivity of the different tautomers can be exploited for selective derivatization. For instance, reaction conditions that favor the formation of the amino tautomer could be used to selectively perform reactions at the amino group. Conversely, conditions that favor the imino form could be used for reactions targeting the imino nitrogen or the C2 carbon.
Structure Activity Relationship Sar and in Vitro Biological Target Interactions of 7 Chloro 2 Imino 4ah Quinazolin 4 One Derivatives
Investigation of 7-chloro-2-imino-4aH-quinazolin-4-one as a Molecular Probe for Biological Systems
The utility of a compound as a molecular probe hinges on its ability to specifically interact with and report on a biological target or system. While research specifically detailing this compound as a molecular probe is limited, the foundational quinazolin-4-one scaffold has been successfully developed for this purpose. For instance, a novel small molecule agonist of the thyroid-stimulating hormone receptor (TSHR), ML-109, which is built upon a quinazolin-4-one ring, was radiolabeled with iodine-131. acs.org This conversion into ¹³¹I-ML-109 allowed for its evaluation as a radiotracer for single-photon emission computed tomography (SPECT), demonstrating the scaffold's suitability for creating probes to investigate receptor expression and function in various diseases. acs.org
The potential for this compound derivatives to serve as molecular probes could be realized through several mechanisms. The introduction of fluorescent moieties or radioisotopes could enable their use in fluorescence microscopy, flow cytometry, or various binding assays. The inherent properties of the quinazolinone ring system, combined with the specific electronic contributions of the 7-chloro and 2-imino groups, could be leveraged to design probes with high affinity and selectivity for specific biological targets, facilitating research into their physiological and pathological roles.
Impact of Substitutions at the Imino Position on In Vitro Biological Activity Profiles
The 2-imino group of the this compound core is a critical site for structural modification that can profoundly influence biological activity. This group can exist in tautomeric equilibrium with its 2-amino counterpart, a phenomenon that has been explored in related heterocyclic systems like 7-chloro-4-aminoquinolines. nih.govresearchgate.net Hologram Quantitative Structure-Activity Relationship (HQSAR) modeling of these related compounds has shown that considering both the amino and imino tautomeric forms is crucial for accurately predicting biological activity against targets like Mycobacterium tuberculosis. nih.govresearchgate.net
Correlation Between Substituent Effects on the Quinazolinone Ring and In Vitro Target Engagement
The substitution pattern on the core quinazolinone ring is a key determinant of target affinity and biological activity. The presence of a chlorine atom at the 7-position of the quinazolinone ring significantly impacts the molecule's electronic properties and its ability to engage with biological targets. In studies of 7-substituted 4-aminoquinolines, which are structurally analogous, the nature of the substituent at the 7-position was critical for activity against Plasmodium falciparum. nih.gov Specifically, 7-iodo and 7-bromo derivatives were as active as the 7-chloro analogues, whereas 7-fluoro and 7-trifluoromethyl derivatives were substantially less active, particularly against chloroquine-resistant strains. nih.gov
This trend is also observed in quinazolinone-based compounds. In a series of quinazoline-4(3H)-one/urea (B33335) hybrids designed as potential VEGFR-2 inhibitors, the 7-chloro substituted analogues showed distinct activity profiles compared to their unsubstituted counterparts. dovepress.com For instance, within the 7-chloro series, a 4-methoxy-grafted analogue revealed enhanced inhibitory action, while replacing the methoxy (B1213986) group with chloro, bromo, or trifluoromethyl groups negatively impacted activity. dovepress.com This highlights that the interplay between substituents at position 7 and other parts of the molecule is crucial for optimizing target engagement. The electron-withdrawing nature of the 7-chloro group can influence the pKa of the molecule and its ability to form key interactions, such as hydrogen bonds or halogen bonds, within the binding site of a target protein, thereby dictating the compound's potency and selectivity.
| Compound Series | Substituent at Position 7 | Other Key Substituents | Observed In Vitro Activity Trend | Reference |
|---|---|---|---|---|
| 4-Aminoquinolines | -I, -Br | Diaminoalkane side chains | As active as -Cl analogs against P. falciparum. | nih.gov |
| 4-Aminoquinolines | -F, -CF3 | Diaminoalkane side chains | Less active than -Cl analogs. | nih.gov |
| Quinazolin-4(3H)-one/Urea Hybrids | -H | 4-(Trifluoromethyl)phenylurea | Most potent in the 7-unsubstituted series against cancer cell lines. | dovepress.com |
| Quinazolin-4(3H)-one/Urea Hybrids | -Cl | 4-Methoxyphenylurea | Enhanced inhibitory action in the 7-chloro series. | dovepress.com |
| Quinazolin-4(3H)-one/Urea Hybrids | -Cl | 4-Chloro/Bromo/Trifluoromethylphenylurea | Negatively influenced inhibitory activity compared to the 4-methoxy analog. | dovepress.com |
Studies on Specific In Vitro Enzyme Inhibition Mechanisms by this compound Analogues
Quinazolinone derivatives are recognized as potent inhibitors of a diverse range of enzymes, particularly protein kinases, which are crucial in cancer-related signaling pathways. nih.gov Analogues of the 7-chloro-quinazolinone scaffold have demonstrated significant inhibitory activity against key enzymes.
For example, quinazolinone derivatives have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Molecular docking studies of 3-methyl-quinazolinone derivatives showed that they could form stable hydrogen bonds within the ATP binding site of EGFR, with compound 5k (2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one) exhibiting an IC₅₀ value of 10 nM against EGFRwt-TK. nih.gov Similarly, S-alkylated quinazolin-4(3H)-ones have been identified as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another critical tyrosine kinase in angiogenesis. rsc.org
Beyond kinases, quinazolinone-based compounds have shown inhibitory activity against various metabolic enzymes. nih.govbezmialem.edu.tr In one study, novel quinazolinone derivatives exhibited potent inhibition of α-glycosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) I and II, with Kᵢ values often in the nanomolar range and superior to standard inhibitors. nih.govbezmialem.edu.tr The mechanism of inhibition can vary; for instance, studies on related heterocyclic compounds have detailed non-competitive and voltage-independent inhibition, suggesting action at an allosteric site rather than the active site or channel pore. nih.gov Understanding the kinetics and mechanism of inhibition is vital, as misinterpretations can arise if, for example, the reaction product itself is an inhibitor. mdpi.com
| Quinazolinone Derivative Class | Target Enzyme | Inhibition Data (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Quinazolinone-derived Schiff's bases | Acetylcholinesterase (AChE) | Kᵢ: 4.20 - 26.10 nM | bezmialem.edu.tr |
| Quinazolinone-derived Schiff's bases | Butyrylcholinesterase (BChE) | IC₅₀: 1.47 - 19.89 nM | bezmialem.edu.tr |
| Quinazolinone-derived Schiff's bases | α-Glycosidase | IC₅₀: 5.11 - 33.14 nM | bezmialem.edu.tr |
| Novel quinazolinone derivatives (7a-n) | α-Glycosidase | Kᵢ: 19.28 - 135.88 nM | nih.gov |
| Novel quinazolinone derivatives (7a-n) | Acetylcholinesterase (AChE) | Kᵢ: 0.68 - 23.01 nM | nih.gov |
| Novel quinazolinone derivatives (7a-n) | Human Carbonic Anhydrase I (hCA I) | Kᵢ: 10.25 - 126.05 nM | nih.gov |
| 3-Methyl-quinazolinone derivative (5k) | EGFRwt-TK | IC₅₀: 10 nM | nih.gov |
Analysis of Receptor Binding and Modulation by Quinazolinone Derivatives in In Vitro Assays
In addition to enzyme inhibition, the quinazolinone scaffold is a versatile platform for developing ligands that bind to and modulate the function of various receptors. Research has identified quinazolinone derivatives as potent antagonists and allosteric modulators for several key receptors in the central nervous system.
One area of focus has been on metabotropic glutamate (B1630785) receptors (mGluRs). A study on 2,6-disubstituted(3H)-quinazolin-4-ones identified compounds that act as negative allosteric modulators (NAMs) of the mGlu₇ receptor. nih.gov These compounds weaken the receptor's function, a mechanism with potential therapeutic applications in conditions like schizophrenia. nih.gov
Quinazolinone derivatives have also been identified as a new class of subunit-selective antagonists of N-methyl-D-aspartate (NMDA) receptors. nih.gov Specifically, compounds with a (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone were found to be non-competitive, voltage-independent antagonists with selectivity for NR2C/D-containing receptors over NR2A/B-containing receptors. nih.gov This suggests they act at a modulatory site separate from the agonist binding site or the ion channel pore. nih.gov
Furthermore, the pyrazolo[1,5-a]quinazoline core, a fused quinazoline (B50416) system, has been extensively studied for its interaction with GABA-A receptors. core.ac.ukmdpi.commdpi.com Electrophysiological assays using Xenopus laevis oocytes expressing recombinant GABA-A receptors have been employed to characterize these compounds. core.ac.ukmdpi.com These studies revealed that subtle structural modifications, such as the nature of substituents at various positions, could switch the compound's profile from a partial agonist (enhancing GABA-induced chloride currents) to an inverse partial agonist or a null modulator (antagonist). mdpi.commdpi.com For example, one compound was shown to antagonize the effect of the well-known agonist diazepam, indicating it binds to the benzodiazepine (B76468) site but does not elicit an agonistic effect itself. mdpi.com
Target Identification and Validation for this compound and its Derivatives In Vitro
The process of identifying the specific biological targets of a new chemical series is fundamental to drug discovery. For quinazolinone derivatives, this often begins with phenotypic screening or high-throughput screening of compound libraries to find "hits" with desired biological effects, such as antibacterial or antiproliferative activity. nih.gov
Once a hit compound is identified, target deconvolution begins. A common strategy is to screen the active compound against a large panel of known biological targets, such as kinases or bromodomains, using techniques like Differential Scanning Fluorimetry (DSF). nih.gov This approach can reveal the potency and selectivity of the compound, as demonstrated in a study where 2-substituted quinazolines were screened against 109 kinases, identifying a lead compound with a remarkable profile against the majority of tested cancer cell lines. nih.gov
For compounds believed to act on a specific target, direct enzymatic or binding assays are used for validation. For instance, novel quinazolinone derivatives designed as EGFR inhibitors were evaluated for their in vitro inhibitory activity against the EGFR tyrosine kinase. nih.gov The most promising compounds were then subjected to molecular docking studies to simulate their binding pose within the EGFR active site, providing a structural hypothesis for their activity. nih.govresearchgate.net These computational models help validate the target and guide further optimization of the lead compound.
In some cases, the mechanism of action is investigated. A 2-substituted quinazoline with broad-spectrum antibacterial activity was found to inhibit the transcription and translation of bacterial RNA, suggesting a mechanism for its antibiotic effects. nih.gov This combination of broad screening, specific enzymatic assays, and mechanistic studies is crucial for the robust identification and validation of the biological targets of this compound and its analogues.
Mechanistic Investigations Relevant to 7 Chloro 2 Imino 4ah Quinazolin 4 One Research
Elucidation of Reaction Mechanisms in the Synthesis of 7-chloro-2-imino-4aH-quinazolin-4-one
The synthesis of the quinazolinone core can be achieved through various chemical strategies, often starting from anthranilic acid or its derivatives, such as anthranilamides. researchgate.netnih.gov Common methods include metal-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions that offer efficiency and diversity in the resulting structures. nih.govujpronline.com
For the specific synthesis of this compound, a plausible mechanistic pathway starts with a chlorinated precursor, such as 2-amino-4-chlorobenzamide. The formation of the pyrimidine (B1678525) ring to yield the final quinazolinone structure involves a cyclization step. One proposed mechanism involves the reaction of the starting anthranilamide with a reagent that can provide the C2 carbon and the associated imino group.
A potential synthetic route is a condensation and cyclization reaction. The mechanism can be described as follows:
Activation: The starting material, 2-amino-4-chlorobenzamide, reacts with a suitable cyclizing agent, such as cyanogen (B1215507) bromide or a similar electrophile. The amino group of the anthranilamide performs a nucleophilic attack on the electrophilic carbon of the cyclizing agent.
Intramolecular Cyclization: Following the initial addition, an intramolecular nucleophilic attack occurs. The nitrogen of the amide group attacks the newly formed intermediate, leading to the closure of the six-membered pyrimidine ring.
Tautomerization/Proton Transfer: A series of proton transfers and tautomerization steps then occur to stabilize the aromatic system, resulting in the formation of the 2-imino-4-oxo quinazoline (B50416) structure.
Alternative strategies involve domino or cascade reactions, where multiple bonds are formed in a single synthetic operation, often catalyzed by transition metals like copper or iron. organic-chemistry.org For instance, a copper-catalyzed domino reaction of an appropriate alkyl halide with an anthranilamide derivative under aerobic conditions could lead to the formation of the 2-substituted quinazolinone ring through a proposed four-step sequence. organic-chemistry.org The specific reagents and conditions would be selected to favor the formation of the 2-imino functionality over other substitutions.
Proposed Mechanisms of In Vitro Biological Action for this compound Derivatives
Quinazolinone derivatives are widely recognized as potent inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that, when dysregulated, can lead to diseases like cancer. ekb.egmdpi.com The primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others like Aurora kinases and Cyclin-Dependent Kinases (CDKs). ekb.egnih.govnih.gov
The proposed mechanism for kinase inhibition typically involves the quinazolinone scaffold acting as an ATP-competitive inhibitor. The molecule binds to the ATP-binding pocket of the kinase domain, preventing the natural substrate, ATP, from binding. This action blocks the downstream phosphorylation cascade, thereby inhibiting cell proliferation, survival, and migration. ekb.egfrontiersin.org Molecular docking studies have shown that the quinazolinone core can form critical hydrogen bonds and other interactions with amino acid residues in the kinase's active site. nih.govmdpi.com
The substitution pattern on the quinazolinone ring is critical for potency and selectivity. The presence of a halogen, such as the chloro group at the 7-position, is a common feature in potent kinase inhibitors, as it can enhance binding affinity within the hydrophobic pocket of the kinase active site. nih.govmdpi.com Derivatives of this compound would be expected to follow this general mechanism, with the specific biological profile being modulated by further substitutions on the core structure. Some quinazolinone derivatives have been identified as multi-kinase inhibitors, targeting several kinases simultaneously, which can be an effective strategy to overcome drug resistance. nih.govfrontiersin.org
Beyond kinase inhibition, other mechanisms have been reported for quinazolinone derivatives, including the induction of apoptosis (programmed cell death) and the inhibition of bacterial biofilm formation. frontiersin.orgnih.gov For instance, certain derivatives impede biofilm formation in pathogens like Pseudomonas aeruginosa by inhibiting the quorum sensing transcriptional regulator PqsR. nih.gov
| Compound Class/Derivative | Target Kinase(s) | Reported IC50 / Activity | Proposed Mechanism |
|---|---|---|---|
| Quinazoline-based BPR1K871 | FLT3, AURKA, AURKB | 19 nM, 22 nM, 13 nM | Dual ATP-competitive inhibitor nih.gov |
| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Potent inhibition reported | Dual ATP-competitive inhibitor ekb.eg |
| Quinazolinone Hydrazide Triazole Derivative (CM9) | MET, FLT4 (VEGFR3), ALK, AXL, FGFR1 | Inhibits MET at 10–50 μM; 86% inhibition of FLT4 at 10 μM | Multi-target RTK inhibitor frontiersin.org |
| 4,6,7 Trisubstituted Quinazolines | VEGFR, PDGFR-β, c-Kit | Nanomolar inhibition | Multi-kinase inhibitor ekb.eg |
| Quinazolinone Analogs | CDK5 | IC50 = 9.35 ± 11.1 μM for lead compound | Inhibitor of CDK5 activity nih.gov |
Kinetic and Thermodynamic Analysis of Synthetic Pathways and In Vitro Biological Interactions
A thorough understanding of a chemical process or biological interaction requires detailed kinetic and thermodynamic analysis. However, specific studies providing comprehensive kinetic data (e.g., rate constants, activation energies) and thermodynamic parameters (e.g., enthalpy, entropy, Gibbs free energy) for the synthesis of this compound or its specific biological interactions are not extensively available in public literature.
Synthetic Pathways: For synthetic reactions, kinetic analysis would determine the reaction rate's dependence on reactant concentrations and temperature, leading to a rate law and the activation energy. This information is vital for optimizing reaction conditions (temperature, time, catalyst loading) to maximize yield and minimize side products. Thermodynamic analysis would reveal whether a reaction is favorable (spontaneous) and the extent to which it will proceed at equilibrium. While detailed studies are scarce, some synthetic protocols for related compounds report rapid reaction times, suggesting favorable kinetics. acs.org
In Vitro Biological Interactions: In the context of biological action, kinetic and thermodynamic studies are essential for characterizing the binding of a ligand (like a quinazolinone derivative) to its target protein (like a kinase).
Kinetic Analysis: This involves measuring the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants (k_off/k_on) gives the equilibrium dissociation constant (K_d), a measure of binding affinity. A long residence time (low k_off) at the target can often translate to more durable pharmacological effects.
Thermodynamic Analysis: Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the binding enthalpy (ΔH) and stoichiometry (n), allowing for the calculation of the binding affinity (K_a), Gibbs free energy (ΔG), and entropy (ΔS). These parameters provide a complete thermodynamic profile of the binding event, revealing the driving forces behind the interaction (e.g., whether it is enthalpy-driven or entropy-driven).
While full kinetic and thermodynamic profiles are not readily found, inhibitory concentration (IC₅₀) values are commonly reported. nih.govnih.govfrontiersin.org The IC₅₀ value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It serves as a standard measure of a drug's potency and provides an indirect assessment of its binding affinity and kinetic properties.
| Type of Analysis | Parameters Measured | Significance in Drug Discovery |
|---|---|---|
| Reaction Kinetics | Rate constants, reaction order, activation energy | Optimization of synthetic yield, scalability, and purity. |
| Reaction Thermodynamics | ΔG, ΔH, ΔS | Determines reaction feasibility and potential equilibrium yield. |
| Binding Kinetics (e.g., SPR) | k_on, k_off, K_d | Characterizes binding affinity and residence time of the inhibitor on its target. |
| Binding Thermodynamics (e.g., ITC) | K_a, ΔG, ΔH, ΔS, stoichiometry | Elucidates the driving forces of the binding interaction (enthalpic vs. entropic). |
| Enzyme Inhibition Assays | IC50, K_i | Measures the functional potency of an inhibitor. |
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction or a metabolic pathway. youtube.com In this method, one or more atoms in a reactant molecule are replaced with one of their isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D). youtube.com The position of the isotopic label is then tracked in the products to elucidate the reaction mechanism.
While specific isotopic labeling studies on this compound are not prominent in the literature, the methodology offers significant potential for mechanistic clarification.
Application in Synthesis: To confirm the synthetic pathway of this compound, one could use a ¹⁵N-labeled 2-amino-4-chlorobenzamide. By analyzing the final product using mass spectrometry or NMR spectroscopy, it would be possible to determine which nitrogen atom from the precursor (the amino or the amide nitrogen) ends up in a specific position within the final quinazolinone ring. Similarly, using a ¹³C-labeled cyclizing agent would confirm the origin of the C2 carbon. This approach provides unambiguous evidence for the proposed bond-forming and bond-breaking steps in the cyclization mechanism.
Application in Biological Studies: Isotopic labeling is also invaluable for studying the mechanism of action and metabolic fate of drug candidates.
Mechanism of Action: In one example related to heterocyclic chemistry, control experiments with H₂¹⁸O were used to probe the origin of an oxygen atom in a hydroxylation reaction, suggesting the utility of labeling for clarifying reaction pathways. acs.org For quinazolinone kinase inhibitors, a labeled inhibitor could be used in binding assays to quantify receptor occupancy or to study covalent binding if the inhibitor is designed to be irreversible.
By applying these established isotopic labeling techniques, researchers could gain definitive insights into both the construction and the biological interactions of this compound and its derivatives.
Computational and Theoretical Chemistry Studies on 7 Chloro 2 Imino 4ah Quinazolin 4 One
Molecular Docking Simulations for Predicting Ligand-Target Interactions In Vitro
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
In a typical docking study, the ligand is placed in the binding site of the protein, and its conformational flexibility is explored to find the most stable binding mode, which is quantified by a docking score. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are then analyzed. For example, in a study on quinazolinone-benzyl piperidine (B6355638) derivatives, pi-alkyl interactions were observed between the quinazoline (B50416) ring and various amino acid residues of EGFR. nih.gov
Table 1: Representative Molecular Docking Data for Related Quinazolinone Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Quinazolinone-benzyl piperidine | EGFR | Not specified | Leu694, Val702, Ala719, Lys721, Leu820, Asp831 | nih.gov |
| 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-one | COX-II | Not specified | Not specified | researchgate.net |
| 7-chloro-2,3-disubstituted-4(3H)-quinazolinone | DNA Gyrase | Not specified | Not specified | researchgate.net |
This table is illustrative and based on studies of related compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a molecule's geometry, electronic properties, and spectroscopic signatures. For 7-chloro-2-imino-4aH-quinazolin-4-one, DFT calculations can elucidate the relative stability of its tautomeric forms (imino vs. amino), the distribution of electron density, and its chemical reactivity.
A key aspect of such a study would be the investigation of the amino-imino tautomerism. nih.gov DFT calculations can determine the relative energies of the tautomers, providing insight into which form is more likely to exist under certain conditions. The solvent environment can also be modeled to see how it influences this equilibrium.
Furthermore, DFT calculations can determine important electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The electrostatic potential (ESP) map, another output of DFT calculations, can visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.
Spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be predicted using DFT. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Table 2: Hypothetical DFT-Calculated Properties for this compound Tautomers
| Property | 2-Imino Tautomer | 2-Amino Tautomer |
| Relative Energy (kcal/mol) | ΔE | 0 (Reference) |
| HOMO Energy (eV) | Value | Value |
| LUMO Energy (eV) | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value |
| Dipole Moment (Debye) | Value | Value |
This table presents a hypothetical comparison as direct DFT data for the specified imino compound is not available. The amino tautomer is typically found to be more stable.
Molecular Dynamics (MD) Simulations of this compound Complexes with Biomolecules
Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding, the flexibility of the ligand and protein, and the detailed dynamics of their interactions.
While no MD simulation studies have been published specifically for this compound, studies on related quinazoline derivatives have demonstrated the utility of this technique. nih.govfrontiersin.org In a typical MD simulation, a docked complex is placed in a simulated physiological environment (a box of water molecules with ions). The forces on each atom are calculated, and the system is allowed to evolve over a period of time (nanoseconds to microseconds).
The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains bound in a consistent manner. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be important for ligand binding. Furthermore, the number and duration of specific interactions, like hydrogen bonds, can be tracked throughout the simulation to provide a more dynamic picture of the binding.
Table 3: Key Metrics from a Hypothetical MD Simulation of a 7-chloro-quinazolinone Derivative-Protein Complex
| Simulation Metric | Description | Typical Value/Observation |
| RMSD of Protein | Measures the deviation of the protein backbone from its initial position. | Stable plateau after an initial equilibration period. |
| RMSD of Ligand | Measures the deviation of the ligand from its initial docked pose. | Low and stable, indicating consistent binding. |
| RMSF of Residues | Measures the fluctuation of individual amino acid residues. | Higher fluctuations in loop regions, lower in the binding site. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | High occupancy for key interacting residues. |
This table is illustrative of the data obtained from MD simulations of related systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential, QSAR models can be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been performed on various classes of quinazoline and quinoline (B57606) derivatives. For example, a hologram QSAR (HQSAR) study was conducted on a series of 7-chloro-4-aminoquinolines to understand their anti-mycobacterial activity. nih.gov In this study, the amino-imino tautomerism was considered, and models were built for both forms. The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability.
For a series of compounds including 7-chloro-quinazolinone derivatives, a QSAR model would be developed by first calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological). Then, a statistical method, such as multiple linear regression or partial least squares, would be used to build an equation that correlates a subset of these descriptors with the observed biological activity. The resulting model can highlight which structural features are important for activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing this property enhances biological activity.
Table 4: Statistical Parameters from a Representative QSAR Study on 7-chloro-4-aminoquinoline Derivatives
| Tautomer Form | q² | r² | Standard Error | Cross-Validated Standard Error | Reference |
| Amino (I) | 0.80 | 0.97 | 0.12 | 0.32 | nih.gov |
| Imino (II) | 0.77 | 0.98 | 0.10 | 0.35 | nih.gov |
This table is based on a study of 7-chloro-4-aminoquinolines, which are structurally related to the compound of interest.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the conformational energy landscape helps to identify the most stable, low-energy conformations of a molecule, which are the most likely to be biologically active.
For a molecule like this compound, conformational flexibility would primarily arise from the rotation of any side chains attached to the quinazolinone core. The planarity of the fused ring system would be a key feature. Computational methods can systematically rotate dihedral angles and calculate the corresponding energy to generate a potential energy surface. This map reveals the low-energy valleys, which correspond to stable conformers, and the energy barriers that separate them.
The identification of the global minimum energy conformation is often a primary goal, as this is the most populated conformation in the gas phase or in non-polar solvents. In a biological context, however, the molecule may adopt a higher-energy conformation to fit into a binding site (the "bound" conformation). Understanding the energy cost of adopting such a conformation is important for predicting binding affinity.
Table 5: Hypothetical Conformational Analysis Data for a Substituted 7-chloro-quinazolinone
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | τ₁ | 0.00 | 75 |
| 2 | τ₂ | 1.5 | 20 |
| 3 | τ₃ | 3.0 | 5 |
This table is a hypothetical representation of the type of data generated from a conformational analysis study.
Emerging Research Directions and Future Perspectives for 7 Chloro 2 Imino 4ah Quinazolin 4 One in Academic Research
Development of Novel and Efficient Synthetic Methodologies for Diversification
The advancement of research into 7-chloro-2-imino-4aH-quinazolin-4-one is fundamentally dependent on the availability of robust and flexible synthetic routes. While classical methods for quinazolinone synthesis exist, modern organic chemistry offers more efficient and versatile strategies applicable to this specific target. bsb-muenchen.de The starting point for synthesizing the 7-chloro-quinazolinone core would typically be a 2-amino-4-chlorobenzoic acid derivative.
Recent advancements in transition-metal catalysis, particularly with copper, have enabled high-yield synthesis of quinazolinone scaffolds under relatively mild conditions. nih.gov Metal-free catalytic methods are also emerging as scalable and environmentally benign alternatives. nih.gov For a scaffold like this compound, these modern methods could streamline its production and, more importantly, its diversification.
The true potential lies in the strategic functionalization of the core structure. The chlorine atom at the C-7 position is not merely a substituent but a versatile chemical handle. It activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and can participate in various cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties. chim.it Similarly, the 2-imino group provides another reactive site for modification. This dual-handle approach allows for the creation of a comprehensive chemical library around the core scaffold, which is essential for systematic structure-activity relationship (SAR) studies.
Table 1: Comparison of Potential Synthetic Methodologies for this compound Diversification
| Methodology | Description | Potential Advantages for Diversification | Key Considerations |
| Transition-Metal Catalysis | Utilizes catalysts (e.g., Copper, Palladium) to form key C-N or C-C bonds in the quinazolinone ring system. nih.gov | High efficiency, broad substrate scope, allows for complex modifications at the C7-chloro position via cross-coupling. | Catalyst cost, potential for metal contamination in final compounds, optimization of reaction conditions required. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to dramatically reduce reaction times and often improve yields compared to conventional heating. | Rapid library synthesis, potential for improved yields and purity, energy efficient. | Specialized equipment required, scalability can be a challenge for large-scale production. |
| Metal-Free Oxidative Cyclization | Uses common oxidants to promote the intramolecular C-H amination and cyclization to form the quinazolinone ring. nih.gov | Avoids metal catalysts, often uses cheaper reagents, environmentally friendly. | May require specific substrates, optimization of oxidant and conditions is crucial. |
| Selective C-H Functionalization | Directly modifies specific C-H bonds on the quinazolinone scaffold, for instance at positions C-5, C-6, or C-8. chim.it | Atom-economical, allows for late-stage diversification without needing to rebuild the scaffold from scratch. | Achieving high regioselectivity can be challenging, may require directing groups. |
Exploration of Untapped In Vitro Biological Targets for Quinazolinone Scaffolds
The quinazolinone framework is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govnih.gov Derivatives have been shown to inhibit critical enzymes like EGFR-tyrosine kinase, dihydrofolate reductase (DHFR), PARP, and tubulin polymerization. nih.govnih.gov However, the specific biological targets of this compound remain uncharacterized. The unique electronic signature of this compound—conferred by the electron-withdrawing 7-chloro group and the 2-imino functionality—presents an opportunity to discover novel target interactions or achieve enhanced selectivity for known targets.
For example, while many quinazolinones target kinases, the specific substitution pattern of this compound could favor binding to less common kinase isoforms or even different enzyme families altogether, such as helicases or proteases. nih.govacs.org Research has shown that halogen substitutions on the quinazoline (B50416) ring can significantly influence anticancer activity. nih.gov The 7-chloro substituent, in particular, is a feature found in other biologically active heterocyclic compounds. nih.gov
Academic research can systematically explore these possibilities by screening this compound and its derivatives against diverse panels of biological targets. This exploration could unveil previously unknown mechanisms of action for the quinazolinone class and identify lead compounds for diseases with unmet therapeutic needs.
Table 2: Potential In Vitro Biological Targets for the this compound Scaffold
| Target Class | Specific Examples | Rationale for Investigation | Reference |
| Protein Kinases | EGFR, CDK2, VEGFR, Aurora Kinases | Quinazolinones are well-established kinase inhibitors; the 7-chloro group could influence selectivity and potency. | nih.govnih.gov |
| DNA-Associated Enzymes | Topoisomerases, PARP, DNA Helicases (e.g., BLM) | Certain quinazolinones interfere with DNA replication and repair; this scaffold could offer a novel inhibitory mechanism. | nih.govacs.org |
| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | The scaffold is known to produce DHFR inhibitors, a validated target in cancer and infectious disease. | nih.govresearchgate.net |
| Microbial Targets | Bacterial DHFR, Fungal Enzymes, M. tuberculosis enzymes | The scaffold has known antimicrobial properties; new derivatives could combat drug-resistant strains. | nih.govnih.gov |
| G-Protein Coupled Receptors (GPCRs) | α1-Adrenergic Receptors | Some quinazoline derivatives are known to bind to GPCRs, representing a different target class beyond enzymes. | nih.gov |
Integration with Advanced Screening Technologies for Academic Discovery
Identifying the biological activities of novel compounds like this compound is greatly accelerated by modern screening technologies. High-Throughput Screening (HTS) allows for the rapid testing of a chemical library against thousands of potential targets. ku.edu A particularly powerful evolution of this is quantitative HTS (qHTS), which generates concentration-response curves for every compound in a library in the primary screen, providing rich data on potency and efficacy from the outset and reducing the rate of false positives and negatives. nih.govnih.gov
The discovery process can begin even before synthesis through in silico screening. Computational methods like molecular docking can predict the binding affinity of the this compound scaffold against crystal structures of known targets, helping to prioritize which biological assays are most promising. nih.govresearchgate.net
Furthermore, fragment-based drug discovery (FBDD) offers another avenue where the core quinazolinone structure could serve as a starting fragment for identifying inhibitors of novel targets like inositol (B14025) hexakisphosphate kinase (IP6K). nih.gov Phenotypic screening, which assesses a compound's effect on cell morphology or function without a preconceived target, is another powerful, unbiased approach. acs.org This method can uncover unexpected activities and mechanisms of action, making it highly suitable for academic discovery.
Table 3: A Modern Workflow for Academic Discovery
| Step | Technology/Method | Purpose | Outcome |
| 1. Library Generation | Modern synthetic methods (e.g., parallel synthesis, microwave-assisted synthesis). | Create a diverse set of analogues based on the this compound scaffold. | A chemical library with varied substituents at key positions for SAR studies. |
| 2. Primary Screening | Quantitative High-Throughput Screening (qHTS) or Phenotypic Screening. | To identify initial "hits" that modulate a specific target or cellular phenotype. | A list of active compounds with associated potency and efficacy data. nih.gov |
| 3. Hit Confirmation & Validation | Dose-response studies, orthogonal assays (using different detection methods). | To confirm the activity of initial hits and eliminate artifacts. | Validated "hit" compounds with confirmed biological activity. |
| 4. Target Deconvolution | (For phenotypic hits) Affinity chromatography, proteomics, genetic screening. | To identify the specific molecular target(s) of a phenotypically active compound. | A putative protein target or pathway responsible for the compound's effect. |
| 5. Mechanism of Action Studies | Enzymatic assays, cell-based assays, structural biology (X-ray, NMR). | To understand precisely how the compound interacts with its target and affects cellular function. | A detailed molecular understanding of the compound's biological activity. |
Challenges and Opportunities in Advancing this compound Research
Despite its potential, advancing research on this specific scaffold is not without challenges. A primary synthetic hurdle is managing the reactivity of the 2-imino group, which can be labile and may exist in equilibrium with its 2-amino tautomer. This tautomerism can complicate purification, characterization, and the interpretation of biological data. Another common challenge with heterocyclic scaffolds is poor aqueous solubility, which can hinder biological testing and subsequent development. nih.gov
However, these challenges are balanced by significant opportunities. The quinazolinone scaffold's status as a privileged structure means that a vast body of chemical and biological knowledge already exists, providing a strong foundation for new research. bsb-muenchen.de The primary opportunity lies in the unique substitution pattern. The 7-chloro group is a powerful tool for medicinal chemists; it modifies the electronic properties of the scaffold and serves as a key site for introducing further diversity through established chemical reactions. chim.it This allows for fine-tuning of a compound's properties to enhance potency, improve selectivity, or optimize pharmacokinetic profiles.
By systematically exploring derivatives of this compound, researchers have the opportunity to map out new areas of chemical space, potentially leading to the discovery of compounds with novel mechanisms of action or superior properties compared to existing drugs.
Potential for Design of Targeted Molecular Probes and Chemical Tools
Beyond the pursuit of therapeutic agents, this compound and its derivatives hold significant promise as chemical tools for basic academic research. Once a specific biological target is identified and validated, the scaffold can be rationally modified to create targeted molecular probes.
One powerful application is the development of fluorescent probes. By conjugating the quinazolinone pharmacophore with a fluorescent dye, researchers can create tools to visualize the localization and dynamics of a target protein within living cells. nih.govrsc.org Such probes can be used to monitor drug-target engagement in real-time or to sense changes in the local cellular environment, such as pH or viscosity. rsc.org
The 7-chloro position is an ideal anchor point for attaching other functionalities. For instance, a linker terminating in a biotin (B1667282) tag could be installed at this position, creating a probe for affinity pull-down experiments to confirm target identity and discover binding partners. Alternatively, incorporating an azide (B81097) or alkyne group would enable "click chemistry," allowing the probe to be covalently linked to reporter molecules or surfaces for a wide range of applications. The development of such chemical tools is invaluable for dissecting complex biological pathways and validating new drug targets, representing a crucial contribution of academic chemistry to the broader biomedical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
